molecular formula C9H8N2O3S B14315575 3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine CAS No. 109226-90-6

3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine

Cat. No.: B14315575
CAS No.: 109226-90-6
M. Wt: 224.24 g/mol
InChI Key: SFWSRDDHOBUCAN-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine is a heterocyclic compound that contains a benzoxazine ring substituted with a methylsulfanyl group at the 3-position and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a suitable nitro-substituted methylsulfanyl benzaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization and formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amino-substituted benzoxazine.

    Substitution: Formation of various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the benzoxazine ring can provide structural stability and facilitate binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)-2H-1,4-benzoxazine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    6-Nitro-2H-1,4-benzoxazine: Lacks the methylsulfanyl group, which may affect its solubility and interaction with other molecules.

    3-(Methylsulfanyl)-6-amino-2H-1,4-benzoxazine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

109226-90-6

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

3-methylsulfanyl-6-nitro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H8N2O3S/c1-15-9-5-14-8-3-2-6(11(12)13)4-7(8)10-9/h2-4H,5H2,1H3

InChI Key

SFWSRDDHOBUCAN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC(=C2)[N+](=O)[O-])OC1

Origin of Product

United States

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